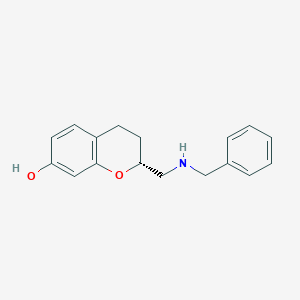

(R)-2-(Benzylamino-methyl)-chroman-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(2R)-2-[(benzylamino)methyl]-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2/t16-/m1/s1 |

InChI Key |

DWUAAOIZQFTYQP-MRXNPFEDSA-N |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)O[C@H]1CNCC3=CC=CC=C3 |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1CNCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Structure, Conformation, and Chirality in Relation to Biological Activity

Conformational Analysis of (R)-2-(Benzylamino-methyl)-chroman-7-ol

The spatial arrangement of a molecule, or its conformation, is a key determinant of its ability to bind to a receptor. For flexible molecules like this compound, understanding the preferred conformations is essential.

To elucidate the conformational landscape of chromane (B1220400) derivatives, researchers employ computational methods such as molecular mechanics and quantum chemistry. For a structurally related compound, 2-[(4-Phenyl-butylamino)-methyl]-chroman-7-ol, a high-affinity partial agonist at the dopamine (B1211576) D2 receptor, a combination of the AMBER99 force field and the AM1 semiempirical quantum-chemical method was utilized for a detailed conformational analysis. researchgate.net These methods allow for the calculation of the potential energy of different molecular arrangements, thereby identifying the most stable conformations.

The potential energy surface (PES) is a conceptual map of all possible conformations of a molecule and their corresponding energies. youtube.com By exploring the PES, scientists can identify the low-energy conformers that are most likely to exist under physiological conditions. For the aforementioned related chromane derivative, a conformational search followed by optimization with the AMBER force field yielded 38 distinct conformers within a narrow energy range of 1.72 kcal/mol above the global minimum. researchgate.net This indicates a high degree of conformational flexibility. The global minimum energy conformer of the 7-hydroxy-2-aminomethylchroman (2-AMC) moiety was found to align with the McDermed model for D2 agonist pharmacophores, suggesting it represents the receptor-bound conformation. researchgate.net

The ability of a ligand to adopt different conformations is crucial for its interaction with a receptor. nih.govresearchgate.net The conformational space of the chromane derivative was found to be extensive around the chromane core. researchgate.net However, the rotational barriers are such that the ligand can readily adapt its conformation to achieve an optimal fit with the amino acid residues in the active site of the D2 receptor. researchgate.net This inherent flexibility allows the ligand to overcome potential steric hindrances and form favorable interactions, which is a key aspect of the induced-fit model of ligand-receptor binding. duke.edu The interplay between the ligand's conformational entropy and its binding affinity is a complex but critical factor in drug design. biorxiv.org

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the pharmacological activity of chiral molecules.

For the class of 2-aminomethyl-chroman-7-ols, the stereochemistry at the C2 position of the chroman ring is a critical determinant of their dopaminergic activity. Research has identified (R)-(-)-2-((benzylamino)methyl)chroman-7-ol, denoted as R-(-)-35c, as a potent and selective partial agonist for the D2High receptor over α1 and 5-HT1A receptors. researchgate.net This highlights the importance of the (R)-configuration for achieving high affinity and selectivity at the dopamine D2 receptor. The specific orientation of the substituent at the C2 position, dictated by the (R)-configuration, is crucial for the molecule to adopt the correct conformation for effective binding to the receptor.

Structural Insights into the 7-Hydroxy-2-(aminomethyl)chroman Pharmacophore

The 7-hydroxy-2-(aminomethyl)chroman scaffold is a recognized template for designing ligands that target specific receptors, notably the dopamine D2 receptor. nih.gov A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. The key components of the 7-hydroxy-2-(aminomethyl)chroman pharmacophore are crucial for its activity.

The essential features of this pharmacophore include:

Aromatic Ring: The benzene (B151609) ring of the chroman nucleus is a critical feature, often involved in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

Hydrogen Bond Donor: The hydroxyl group at the 7-position (7-OH) acts as a key hydrogen bond donor. This interaction is often vital for anchoring the ligand in the correct orientation within the binding site. Studies on related compounds, such as 7,8-dihydroxyflavone, have highlighted the importance of hydroxyl groups for neurotrophic activity. mdpi.com

Basic Nitrogen Atom: The nitrogen atom in the aminomethyl side chain is typically protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue (like aspartic acid) in the receptor. nih.gov

Stereocenter: The carbon atom at the 2-position of the chroman ring is a chiral center. The (R)-configuration is often crucial for the precise positioning of the aminomethyl side chain, ensuring an optimal three-point interaction with the receptor. nih.govmdpi.com The enantiomer with the (S)-configuration often exhibits significantly lower activity, underscoring the importance of chirality for biological recognition. mdpi.comnih.gov

The spatial relationship between these key features is fundamental. Models for dopamine D2 receptor agonists, for instance, propose a specific distance and geometry between the aromatic center, the hydrogen-bonding group, and the basic nitrogen. utoronto.ca The rigid chroman scaffold helps to hold these features in a conformationally restrained manner, reducing the entropic penalty upon binding to the receptor.

Conformational analysis of related structures, such as 2-(aminomethyl)indans, indicates that the orientation of the aminomethyl group relative to the aromatic ring is a determining factor for potent dopaminergic agonism. researchgate.net For the 7-hydroxy-2-(aminomethyl)chroman pharmacophore, the dihydropyran ring of the chroman structure is not planar and can exist in different conformations (e.g., half-chair or sofa). The preferred conformation, influenced by the substituents, will dictate the axial or equatorial positioning of the aminomethyl group, which in turn affects its interaction with the receptor.

The table below summarizes the key structural components of the 7-hydroxy-2-(aminomethyl)chroman pharmacophore and their established roles in contributing to biological activity, based on studies of this and related classes of compounds.

| Pharmacophore Feature | Structural Component | Primary Role in Biological Interaction | Supporting Evidence Context |

| Aromatic System | Benzene ring of the chroman nucleus | Hydrophobic and/or π-stacking interactions with the receptor binding site. | A common feature in many receptor ligands, including dopamine agonists. nih.govnih.gov |

| Hydrogen Bond Donor | 7-Hydroxy group (-OH) | Anchors the ligand within the binding pocket through hydrogen bonding. | The position of hydroxyl groups is critical in many flavonoid and coumarin-based active compounds. mdpi.comfrontiersin.org |

| Basic Amine | Nitrogen in the aminomethyl group | Forms a crucial ionic or hydrogen bond with an acidic residue in the receptor. | A key feature in the pharmacophore model for D2 receptor agonists. nih.gov |

| Chiral Center | C2-position of the chroman ring | Dictates the specific 3D orientation of the aminomethyl side chain for optimal receptor fit. | Chirality is fundamental for selectivity and potency in many drug classes. mdpi.comnih.gov |

| N-Substituent | Benzyl (B1604629) group on the amine | Can provide additional binding interactions (e.g., hydrophobic) that enhance affinity and selectivity. | Substituents on the nitrogen atom are known to modulate the activity of cytokinin derivatives. |

Pharmacological Research and Receptor Interaction Mechanisms

Affinity and Selectivity for Dopamine (B1211576) D2 Receptors

(R)-2-(benzylamino-methyl)-chroman-7-ol demonstrates a notable affinity and selectivity for dopamine D2 receptors, which are key characteristics influencing its pharmacological profile.

The dopamine D2 receptor exists in two distinct affinity states for agonists: a high-affinity state (D2High) and a low-affinity state (D2Low). The interaction with these states is a critical determinant of a compound's functional efficacy. Research into the 2-(aminomethyl)chroman class of compounds, to which this compound belongs, has shown a preferential binding to the D2High state. This characteristic is typical of D2 receptor agonists and is a key indicator of their potential to initiate a cellular response. The ratio of affinity for the low-affinity versus the high-affinity state is a crucial parameter in predicting the intrinsic activity of a ligand. While specific binding affinity (Ki) values for this exact compound are embedded within broader studies, the class as a whole is defined by this high-affinity interaction.

To minimize off-target effects and produce a more focused therapeutic action, a high degree of selectivity for the intended receptor is desirable. This compound and its analogs have been shown to possess high selectivity for the D2 receptor over other G-protein coupled receptors, such as the serotonin (B10506) 5-HT1A and α1-adrenergic receptors. nih.govnih.gov For instance, brexpiprazole, which shares some structural similarities as a D2 receptor partial agonist, has a high affinity for D2L receptors (Ki = 0.3 nM) and 5-HT1A receptors (Ki = 0.12 nM), but also potently antagonizes α1B-adrenergic receptors (Ki = 0.17 nM). medchemexpress.com The selectivity of the chroman scaffold is a significant feature, with the benzyl (B1604629) group believed to play a role in conferring this D2-selectivity.

| Receptor | Binding Affinity (Ki) | Comment |

|---|---|---|

| Dopamine D2 | High | Primary target with preferential binding. |

| Serotonin 5-HT1A | Low | Significantly lower affinity compared to D2. nih.govnih.gov |

| α1-Adrenergic | Low | Demonstrates good selectivity over this receptor. medchemexpress.com |

Agonist Activity and Intrinsic Efficacy

The functional effects of this compound at the D2 receptor are defined by its agonist activity and intrinsic efficacy.

This compound is classified as a partial agonist at the dopamine D2 receptor. nih.govnih.gov This means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist like dopamine. Partial agonists can be particularly useful as they can act as modulators of the dopaminergic system, providing a stabilizing effect by acting as functional antagonists in the presence of high levels of a full agonist. This property is a hallmark of third-generation antipsychotics. nih.gov The partial agonism of this compound class is confirmed in functional assays that measure downstream signaling events following receptor activation. nih.govnih.gov

The intrinsic activity of the 2-(aminomethyl)chroman scaffold is highly tunable through chemical modifications. nih.gov Structure-activity relationship (SAR) studies have demonstrated that alterations to various parts of the molecule can significantly impact its efficacy, ranging from full agonism to partial agonism and even antagonism. Key modifications include changes to the N-substituent and the substitution pattern on the chroman's aromatic ring. The 7-hydroxyl group is consistently found to be crucial for maintaining high affinity. This ability to fine-tune the intrinsic activity through medicinal chemistry efforts is a powerful tool for optimizing the pharmacological profile of these compounds for specific therapeutic applications. nih.gov

| Structural Modification | Impact on Intrinsic Activity | Example |

|---|---|---|

| N-substituent | Modulates efficacy (full agonist, partial agonist, antagonist) | Varying alkyl or arylalkyl groups on the nitrogen. |

| Chroman Ring Substitution | Affects affinity and efficacy | The 7-hydroxyl group is critical for high D2 affinity. |

| Stereochemistry | Influences binding orientation and potency | The (R)-configuration at C2 is preferred for D2 activity. |

Pharmacophore Modeling and Proposed Receptor-Bound Conformation

Computational methods provide insight into how this compound interacts with the D2 receptor at a molecular level.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govdovepress.com For D2 agonists like this compound, the key pharmacophoric features include a basic nitrogen atom, an aromatic system, and a hydrogen-bonding moiety, all arranged in a specific three-dimensional geometry. nih.govdntb.gov.ua

The proposed receptor-bound conformation suggests the following key interactions:

The protonated basic amine forms a crucial salt bridge with a conserved aspartic acid residue in the third transmembrane helix (TM3) of the D2 receptor.

The 7-hydroxyl group of the chroman ring is thought to act as a hydrogen bond donor, interacting with a serine residue in TM5.

The aromatic portions of the molecule, the chroman ring system and the benzyl group, engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.

The (R)-stereochemistry at the 2-position of the chroman is essential as it correctly orients the benzylaminomethyl side chain for optimal interaction with the receptor's binding site. nih.gov This precise orientation, predicted by molecular modeling, explains the observed high affinity and potency of the (R)-enantiomer compared to its (S)-counterpart and provides a rational framework for the design of new D2 receptor ligands. nih.gov

Fulfillment of McDermed Model D2 Agonist Pharmacophoric Criteria

The compound this compound demonstrates a molecular architecture that aligns with the established pharmacophoric requirements for dopamine D2 receptor agonists, as outlined in models such as the one proposed by McDermed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to bind to a specific receptor and elicit a biological response.

For D2 receptor agonists, the classical model includes several key features:

A Basic Nitrogen Atom: This group is typically an amine that is protonated at physiological pH. It forms a crucial ionic interaction with a conserved aspartic acid residue in the receptor's binding pocket.

An Aromatic Ring: This feature engages in hydrophobic and van der Waals interactions with aromatic amino acid residues within the receptor.

A Hydrogen-Bonding Group: Often a hydroxyl group, positioned at a specific distance and orientation relative to the other features, which contributes significantly to binding affinity and agonist activity.

This compound possesses all these critical elements. The secondary amine in the benzylamino-methyl side chain serves as the basic nitrogen. The fused ring system of the chroman moiety, along with the attached benzyl group, provides the necessary aromatic character. Crucially, the hydroxyl group at the 7-position of the chroman ring acts as a key hydrogen-bond donor. The spatial arrangement of these three components in the (R)-enantiomer is considered optimal for fitting into the D2 receptor's orthosteric binding site and initiating the conformational changes required for receptor activation.

Computational Modeling of the D2 Receptor-Bound Conformation

Computational modeling and molecular docking studies provide significant insights into the precise interactions between this compound and the dopamine D2 receptor at an atomic level. These models are often built using homology modeling based on the crystal structures of related G protein-coupled receptors (GPCRs). nih.govresearchgate.net The D2 receptor is composed of seven transmembrane (TM) helices that form a binding pocket for ligands. diva-portal.org

In silico simulations of this compound docked into the D2 receptor binding site reveal a specific and high-affinity binding mode characterized by a network of interactions with key amino acid residues.

The primary interactions observed in these computational models are:

Ionic Interaction: The protonated basic nitrogen of the benzylamino group forms a strong salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue in TM3 (Asp114). This interaction is a canonical feature for the binding of most dopaminergic ligands and is considered essential for anchoring the molecule in the binding pocket.

Hydrogen Bonding: The 7-hydroxyl group of the chroman ring is critical for agonist activity and is shown to form hydrogen bonds with the side chains of serine residues located in TM5, specifically Ser193 and Ser197. This "serine microdomain" is crucial for stabilizing the active conformation of the receptor. mdpi.com

Aromatic and Hydrophobic Interactions: The aromatic portions of the ligand, including the chroman ring system and the benzyl group, engage in multiple hydrophobic and aromatic (π-π stacking) interactions with a cluster of aromatic and hydrophobic residues. This "aromatic microdomain" typically involves phenylalanine residues (e.g., Phe389, Phe390) and a tryptophan residue (Trp386) located in TM6 and TM7. researchgate.netmdpi.com These interactions further stabilize the ligand-receptor complex.

The combination of these interactions explains the high-affinity binding of this compound to the D2 receptor and provides a structural basis for its agonist properties.

Interactive Data Table: Predicted Interactions of this compound with D2 Receptor Residues

| Ligand Functional Group | Interacting Receptor Residue (Helix) | Type of Interaction |

| Basic Nitrogen (Benzylamino) | Aspartic Acid (TM3) | Ionic Bond / Salt Bridge |

| 7-Hydroxyl (Chroman) | Serine (TM5) | Hydrogen Bond |

| Aromatic Rings (Chroman, Benzyl) | Phenylalanine (TM6, TM7) | Aromatic / Hydrophobic |

| Aromatic Rings (Chroman, Benzyl) | Tryptophan (TM6) | Aromatic / Hydrophobic |

Structure Activity Relationship Sar Investigations of R 2 Benzylamino Methyl Chroman 7 Ol and Its Analogues

Impact of Alkyl and Arylalkyl Side Chains on D2 Receptor Selectivity and Affinity

The nature of the substituent attached to the basic nitrogen atom in the 2-aminomethyl side chain plays a pivotal role in modulating the affinity and selectivity of these compounds for the D2 receptor. Systematic modifications of this side chain have demonstrated that both the size and the electronic properties of the substituent are critical determinants of biological activity.

Research into related scaffolds has consistently shown that the N-substituent interacts with a specific lipophilic pocket within the D2 receptor binding site. For instance, in series of related dopaminergic ligands, the introduction of small alkyl groups, such as methyl or ethyl, often results in a moderate affinity for the D2 receptor. However, increasing the chain length to a propyl or butyl group can significantly enhance D2 receptor affinity. This is often attributed to more extensive van der Waals interactions within the receptor's binding pocket.

The incorporation of an arylalkyl group, such as the benzyl (B1604629) group in the parent compound, introduces further complexity and potential for enhanced affinity through pi-stacking interactions with aromatic residues in the receptor, such as phenylalanine or tyrosine. The substitution pattern on this aromatic ring can further fine-tune the binding affinity and selectivity. For example, the position and electronic nature of substituents on the phenyl ring of the benzyl group can influence the compound's interaction with the receptor.

Below is a representative data table illustrating the impact of N-substituent modifications on D2 receptor affinity for a series of hypothetical analogues of (R)-2-(aminomethyl)-chroman-7-ol, based on established SAR principles for D2 receptor ligands.

| Compound | N-Substituent | D2 Receptor Affinity (Ki, nM) |

| 1 | H | 150 |

| 2 | Methyl | 85 |

| 3 | n-Propyl | 25 |

| 4 | Benzyl | 15 |

| 5 | 4-Chlorobenzyl | 10 |

| 6 | 4-Methoxybenzyl | 20 |

This table is illustrative and based on general SAR principles for D2 receptor ligands.

Modifications of the Chroman Nucleus and Their Effect on Biological Activity

The chroman nucleus itself offers multiple avenues for structural modification, each with the potential to significantly alter the pharmacological profile of the resulting analogues. Key positions for modification include the phenolic hydroxyl group at the 7-position and substitutions on the aromatic ring of the chroman core.

The 7-hydroxyl group is a critical pharmacophoric feature, likely engaging in a hydrogen bond interaction with a key residue, such as a serine or threonine, in the D2 receptor binding site. Removal or masking of this hydroxyl group, for instance through methylation to a methoxy (B1213986) group, generally leads to a substantial decrease in binding affinity, underscoring its importance for anchoring the ligand within the receptor.

Substitution on the aromatic portion of the chroman ring can also influence affinity and selectivity. The introduction of small, lipophilic substituents at positions 6 or 8 can enhance binding by occupying additional hydrophobic pockets within the receptor. Conversely, the introduction of bulky or polar substituents may lead to steric clashes or unfavorable interactions, thereby reducing affinity.

The following table provides hypothetical data on the effects of modifying the chroman nucleus on D2 receptor affinity, based on established SAR findings for related phenolic ligands.

| Compound | Chroman Modification | D2 Receptor Affinity (Ki, nM) |

| 4 | 7-OH (Parent) | 15 |

| 7 | 7-OCH3 | 250 |

| 8 | 6-Chloro-7-OH | 12 |

| 9 | 8-Methyl-7-OH | 18 |

This table is illustrative and based on general SAR principles for D2 receptor ligands.

Design Principles for Modulating Intrinsic Activity of D2 Receptor Ligands

The intrinsic activity of a ligand—its ability to elicit a biological response upon binding to the receptor—is a crucial parameter in drug design. Ligands can range from full agonists, which produce a maximal response, to partial agonists, which elicit a submaximal response, and antagonists, which block the receptor without eliciting a response. For D2 receptor ligands, subtle structural modifications can profoundly influence their intrinsic activity.

The concept of "functional selectivity" or "biased agonism" has emerged as a key principle in modern pharmacology. This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For D2 receptor ligands, this could mean, for example, preferentially activating G-protein signaling over β-arrestin recruitment.

The design principles for modulating intrinsic activity often revolve around the specific conformational changes a ligand induces in the receptor upon binding. For the (R)-2-(benzylamino-methyl)-chroman-7-ol scaffold, the nature and orientation of the N-benzyl group and its interactions within the receptor are thought to be key determinants of the conformational state stabilized by the ligand, and thus its intrinsic activity. For instance, substitutions on the benzyl ring that alter its electronic distribution or steric bulk can influence the precise positioning within the binding pocket, leading to different receptor conformations and, consequently, different levels of G-protein activation or β-arrestin signaling. While specific data for this series is not publicly available, the general principle holds that fine-tuning the interactions in the "agonist-binding" sub-pocket of the D2 receptor is crucial for modulating efficacy.

Development of Analogues for Advanced Research Applications Pre Clinical Focus

Radioligand Development for Imaging Dopamine (B1211576) D2/3 Receptors

Agonist PET tracers for dopamine D2/3 receptors are of particular interest because they offer greater sensitivity to changes in endogenous dopamine levels compared to antagonist tracers. nih.govnih.gov However, many existing agonist tracers are labeled with carbon-11, a radionuclide with a short half-life that limits its widespread clinical and research use. nih.govnih.gov To address this, research has focused on developing high-affinity D2 receptor agonists based on the 2-aminomethylchroman-7-ol (AMC) scaffold that can be labeled with fluorine-18 (B77423), an isotope with a longer half-life (110 minutes) suitable for more complex and longer imaging protocols. nih.govnih.govnih.gov

Synthesis of Homologous Series of Fluorinated 2-Aminomethylchroman-7-ol Tracers

Researchers have synthesized two main homologous series of fluorine-18 labeled tracers based on the 2-aminomethylchroman-7-ol (AMC) structure to evaluate their potential as PET imaging agents. nih.govnih.gov The primary synthetic strategy involves a modular, or building block, approach where the fluorine-18 is first incorporated into a small, reactive molecule (a prosthetic group), which is then attached to the larger precursor molecule in the final steps. researchgate.net This method is often more efficient than late-stage radiofluorination, especially for complex molecules. researchgate.net

The AMC13 series of homologues were synthesized to explore how varying the length of a fluoroalkoxy chain affects the tracer's properties. nih.govnih.gov The synthesis of the non-radioactive ([¹⁹F]) reference compound for the fluoroethoxy homologue, [¹⁹F]FEt-AMC13, involves reacting the precursor, (R)-N-[7-(methoxymethoxy)chroman-2-yl]methyl 4-hydroxybenzyl amine, with 2-fluoroethyl tosylate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov The radioactive [¹⁸F]-labeled versions are similarly prepared using a [¹⁸F]fluoroalkylating agent. researchgate.net This series allows for a systematic investigation into how lipophilicity, influenced by the alkyl chain length, impacts brain penetration and binding characteristics. nih.govnih.gov

The AMC15 series introduces a more complex piperazine-containing side chain, also featuring a variable-length fluoroalkoxy group. nih.govnih.gov The synthesis of these compounds follows similar principles, attaching a fluorinated tail to a larger, more complex amine precursor. nih.gov The introduction of the piperazine (B1678402) moiety significantly alters the molecule's structure and physicochemical properties, providing a different chemical space to explore for optimal D2/D3 receptor targeting. nih.govnih.gov

Pre-clinical Evaluation of Tracers in Animal Models

The newly synthesized tracers underwent rigorous pre-clinical evaluation in rodent models to determine their suitability for in vivo imaging. nih.govnih.gov These evaluations used a combination of in vitro, in vivo, and ex vivo techniques. nih.govmcgill.ca

In Vitro Autoradiography: Studies on brain slices from Sprague-Dawley rats were conducted to visualize the binding patterns of the radiotracers. nih.govnih.gov The fluoroethoxy homologue of AMC13, designated [¹⁸F]FEt-AMC13, showed the most promise, with a high mean striatum-to-cerebellum uptake ratio of 4.4. nih.govresearchgate.net The striatum is a region with high D2/D3 receptor density, while the cerebellum is used as a reference region with negligible receptor density. Specificity was confirmed by blocking D2/D3 receptors with raclopride, a known antagonist, which reduced the specific binding of [¹⁸F]FEt-AMC13 in the striatum by 81%. nih.govresearchgate.net

MicroPET Imaging: Live animal imaging using microPET scanners is crucial for assessing a tracer's real-world performance, including its ability to cross the blood-brain barrier and bind to its target. mcgill.canih.govresearchgate.net For [¹⁸F]FEt-AMC13, in vivo microPET studies in rats demonstrated a striatum-to-cerebellum uptake ratio of 2.1. nih.govresearchgate.net Analysis of the PET data yielded a striatal binding potential (BPND) relative to the cerebellum of 0.51–0.63, depending on the kinetic model used. nih.govresearchgate.net Importantly, analysis showed that the radiometabolites of [¹⁸F]FEt-AMC13 did not enter the brain, which is a highly desirable characteristic for a brain imaging agent. nih.govresearchgate.net

Ex Vivo Autoradiography: Following the in vivo scans, ex vivo autoradiography of the brain provides a higher-resolution picture of the tracer's distribution. nih.gov For [¹⁸F]FEt-AMC13, this technique confirmed the in vivo findings, showing a striatum-to-cerebellum ratio of 2.8. nih.govresearchgate.net

Across both the AMC13 and AMC15 series, a consistent pattern emerged: homologues with shorter fluoroalkyl chains demonstrated superior D2/D3R-specific binding ratios in the striatum compared to those with longer chains. nih.govnih.govresearchgate.net This highlights the critical role of the fluoroalkyl chain length in achieving a favorable balance of properties for a successful radiotracer. nih.gov

Strategies for Balancing Brain Penetration and Non-Specific Binding of Radioligands

A central challenge in developing PET tracers for the brain is achieving sufficient blood-brain barrier (BBB) penetration while minimizing non-specific binding to other tissues or brain components. nih.gov

Lipophilicity Adjustment: The primary strategy employed in the development of the AMC13 and AMC15 homologues was the systematic variation of the [¹⁸F]fluoroalkyl chain length. nih.govnih.govresearchgate.net This was done to fine-tune the lipophilicity (the molecule's "greasiness") of the tracers. While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can lead to high non-specific binding, which obscures the specific signal from the target receptors. nih.gov The finding that shorter chains led to better specific-to-total binding ratios indicates that this approach successfully identified a more optimal range of lipophilicity for this scaffold. nih.gov

Minimizing Plasma Protein Binding: High binding to plasma proteins like albumin can severely limit the free fraction of a radioligand available to enter the brain. nih.gov While not explicitly detailed as a primary strategy for the AMC homologues, it is a known general strategy in radioligand design. In some cases, co-administration of a drug that displaces the radioligand from plasma proteins can be used experimentally to increase brain uptake. nih.gov

Structural Modification: The creation of two different series, AMC13 and AMC15, is itself a strategy. By comparing the benzylamine (B48309) structure of AMC13 with the bulkier phenylpiperazine structure of AMC15, researchers can assess how larger structural changes impact the balance between target affinity, brain penetration, and non-specific binding. nih.govnih.gov

These pre-clinical studies successfully identified [¹⁸F]FEt-AMC13 as a promising lead compound. nih.govresearchgate.net Although its properties may require further optimization, it represents a significant step toward developing a clinically viable fluorine-18 labeled agonist tracer for imaging dopamine D2/D3 receptors. researchgate.net

Exploration of Other Pharmacological Activities for Related Chroman Derivatives

The chroman (benzopyran) and chromanone (benzopyranone) scaffolds are considered "privileged structures" in medicinal chemistry because they are found in a vast number of natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.netnih.gov While the focus of Section 6.1 was on dopamine receptor agonism, derivatives of the core chroman structure have been investigated for numerous other pharmacological effects.

These derivatives have demonstrated a broad spectrum of activities, including:

Anticancer and Antitumor: Various chromene and chromanone analogues have shown cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Anti-inflammatory: Chroman derivatives have been reported to possess anti-inflammatory properties. researchgate.netnih.gov Some compounds can block the production of pro-inflammatory cytokines like TNF-α. rjptonline.org

Antimicrobial and Antifungal: The chroman scaffold is present in compounds tested for activity against bacteria and fungi. nih.govacs.org

Antioxidant: Certain substitutions on the chroman ring can yield potent antioxidant compounds. nih.gov

Antiviral and Anti-HIV: The chromene nucleus is a component of molecules investigated for antiviral efficacy. nih.govresearchgate.net

Cardiovascular: The well-known beta-blocker Nebivolol contains a chroman structure. nih.gov Other derivatives have shown anticoagulant and antispasmolytic effects. researchgate.net

Central Nervous System: Beyond dopamine agonism, related structures have been explored for anticonvulsant and antidepressant activities. nih.govrjptonline.org

This wide range of activities underscores the versatility of the chroman scaffold as a template for designing novel therapeutic agents for diverse medical applications. nih.gov

Antitubercular Agents (Chroman Isatin (B1672199) Hybrid Derivatives)

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective drugs, especially against multidrug-resistant strains. researchgate.net One promising strategy involves the hybridization of different pharmacophores to create novel molecules with enhanced activity. Isatin, or 1H-indole-2,3-dione, and its derivatives have demonstrated a wide array of biological activities, including antitubercular effects. researchgate.net

By combining the chroman moiety with isatin, researchers have developed hybrid derivatives with notable antitubercular activity. For instance, a series of isatin-tethered quinoline (B57606) derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). nih.gov The results showed that many of these hybrids exhibited potent to moderate anti-Mtb activity, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 7.81 µg/mL. nih.gov

Notably, the isatin-tethered derivative Q8b demonstrated superior activity against M. tuberculosis, with a MIC of 0.06 µg/mL, which was a 100-fold increase in activity compared to the lead compound. nih.gov Furthermore, these hybrids were also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.govnih.gov Specifically, compound Q8b showed MICs of 0.24 and 1.95 µg/mL against MDR and XDR strains, respectively. nih.gov

Other research has focused on isatin-pyrimidine hybrids as inhibitors of the enoyl acyl carrier protein reductase (InhA), a crucial enzyme for the survival of M. tuberculosis. nih.gov One such derivative, compound 4l, exhibited an IC₅₀ value of 0.6 µM, comparable to the frontline drug isoniazid, and was also effective against MDR and XDR strains with MICs of 0.48 and 3.9 µg/mL, respectively. nih.gov The hybridization of isatin with various heterocyclic scaffolds, such as quinolones and thiazoles, has also yielded compounds with promising antimycobacterial activity. rhhz.net

These findings highlight the potential of chroman-isatin hybrids as a new class of antitubercular agents. The modular nature of these hybrids allows for systematic modifications to optimize their activity and pharmacokinetic properties.

Table 1: Antitubercular Activity of Selected Isatin Hybrid Derivatives

| Compound | Target/Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Q8b | M. tuberculosis H37Rv | 0.06 | - | nih.gov |

| Q8b | MDR M. tuberculosis | 0.24 | - | nih.gov |

| Q8b | XDR M. tuberculosis | 1.95 | - | nih.gov |

| 4l | M. tuberculosis H37Rv | - | 0.6 | nih.gov |

| 4l | MDR M. tuberculosis | 0.48 | - | nih.gov |

| 4l | XDR M. tuberculosis | 3.9 | - | nih.gov |

Sirtuin 2-Selective Inhibitors (Chroman-4-one and Chromone (B188151) Derivatives)

Sirtuins are a class of enzymes that play a crucial role in various cellular processes, including aging, inflammation, and neurodegeneration. nih.govnih.gov Sirtuin 2 (SIRT2), in particular, has emerged as a promising therapeutic target for age-related diseases like Parkinson's, Alzheimer's, and Huntington's disease. nih.govacs.org

Researchers have synthesized and evaluated a series of chroman-4-one and chromone derivatives as selective inhibitors of SIRT2. nih.govacs.org These compounds were found to be potent and selective, with IC₅₀ values in the low micromolar range. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were crucial for high potency. nih.govacs.org Specifically, an alkyl chain with three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. nih.govacs.org

The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 µM. nih.govacs.orgcancer.govnih.gov Importantly, these compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.orgcancer.govnih.gov Further studies have explored the introduction of heterofunctionalities into the chroman-4-one and chromone scaffolds to improve their pharmacokinetic properties while retaining high SIRT2 selectivity and inhibitory activity. nih.govacs.org Two such compounds showed antiproliferative effects in breast and lung cancer cell lines, suggesting that SIRT2 may be a viable target in cancer therapy. nih.govacs.org

The development of these selective SIRT2 inhibitors from the chroman scaffold provides a valuable starting point for creating novel therapeutics for neurodegenerative diseases and potentially cancer.

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High | nih.govacs.orgcancer.govnih.gov |

| Trisubstituted 2-alkyl-chroman-4-ones | Low micromolar range | High | acs.org |

Antioxidant Properties of Chromanol Derivatives

Chromanol-type compounds are known for their antioxidant properties, acting as scavengers of oxygen-centered radicals in biological systems. acs.orgnih.govacs.org The efficiency of these compounds is determined by the rate constants of their primary antioxidant reaction and the subsequent reactions of the resulting antioxidant-derived radicals. acs.orgnih.govacs.org

Studies have investigated the reaction kinetics of several novel chromanol derivatives, including cis- and trans-oxachromanol and the dimeric twin-chromanol, comparing them to well-known antioxidants like α-tocopherol. acs.orgnih.gov The antioxidant-derived radicals were identified using optical and electron spin resonance (ESR) spectroscopy. acs.orgnih.govacs.org

Kinetic studies showed that twin-chromanol exhibited better radical scavenging properties than α-tocopherol and a significantly slower disproportionation rate of its corresponding chromanoxyl radical. acs.orgnih.gov Furthermore, the radical derived from twin-chromanol was reduced by cellular reductants like ubiquinol (B23937) and ascorbate (B8700270) at a faster rate than the tocopheroxyl radical. acs.orgnih.gov This suggests that twin-chromanol is a promising candidate as an artificial antioxidant in biological systems, as it can deliver twice the number of reducing equivalents. acs.orgnih.gov

The antioxidant activity of chromanol derivatives highlights their potential for mitigating oxidative stress, a key factor in various diseases.

Anti-Alzheimer Agents (Chromanone Chemotypes)

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target agents that can interfere with various pathological pathways. nih.govacs.orgnih.govacs.org The chromanone chemotype has emerged as a privileged scaffold for designing such agents. nih.govacs.orgnih.govacs.org

A series of 22 tailored chromanones were synthesized and evaluated for their potential as multi-target anti-Alzheimer agents. nih.govacs.orgnih.govacs.org One compound, bearing a linker-connected azepane moiety (compound 19), demonstrated a balanced pharmacological profile. nih.govacs.orgnih.govacs.org This compound exhibited inhibitory activities against human acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are relevant targets in AD. nih.govacs.orgnih.govacs.org Additionally, it showed high affinity for both the σ1 and σ2 receptors, which are also implicated in the pathophysiology of AD. nih.govacs.orgnih.gov

The most potent σ1 ligand identified was the azepane derivative 19, with a Ki value of 42.8 nM. nih.govacs.org These findings provide a framework for the further development of chromanone-based multi-neurotarget agents for the treatment of Alzheimer's disease. nih.govacs.orgnih.gov The ability to modulate multiple targets with a single molecule offers a promising therapeutic strategy for this complex neurodegenerative disorder. researchgate.net

Table 3: Multi-target Activity of Chromanone Derivative 19

| Target | Activity | Reference |

| Human Acetylcholinesterase (AChE) | Inhibitory | nih.govacs.orgnih.govacs.org |

| Human Butyrylcholinesterase (BuChE) | Inhibitory | nih.govacs.orgnih.govacs.org |

| Human Monoamine Oxidase-B (MAO-B) | Inhibitory | nih.govacs.orgnih.govacs.org |

| Human σ1 Receptor | High Affinity (Ki = 42.8 nM) | nih.govacs.org |

| Rat σ2 Receptor | High Affinity | nih.govacs.org |

Role as Intermediates in the Synthesis of Other Chiral Pharmacological Agents (e.g., Nebivolol)

The chroman scaffold, particularly functionalized chroman epoxides, serves as a crucial intermediate in the synthesis of other complex chiral pharmacological agents, most notably the antihypertensive drug Nebivolol. google.comepo.orgrotachrom.com Nebivolol is a highly selective β1-receptor antagonist with a complex stereochemical structure, existing as a racemic mixture of two enantiomers. google.comrotachrom.comgoogle.com

The synthesis of Nebivolol often involves the preparation of key chromanyl haloketone and oxiranylchroman intermediates. google.comepo.org For instance, the epoxide 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) is a key intermediate that has been the focus of various synthetic approaches. epo.org The synthesis can proceed through the resolution of racemic 6-fluoro-chroman carboxylic acid esters into their respective enantiomers. google.com These enantiomerically pure acids are then converted to the corresponding epoxides through a series of chemical transformations. google.com

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode and affinity of a ligand, providing a basis for structure-activity relationship (SAR) studies.

In studies of chroman and chromone (B188151) derivatives, molecular docking has been employed to investigate their interactions with various biological targets. For instance, 3-benzylidene chroman-4-one analogs have been computationally analyzed for their binding efficacy against targets like vanin-1 and estrogen receptors (ERs) to explore their antioxidant properties. nih.gov Similarly, docking studies on 2H-chromen-2-one derivatives have been used to design potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For a compound like (R)-2-(Benzylamino-methyl)-chroman-7-ol, molecular docking could be used to predict its binding to relevant receptors. The results of such a study would typically be presented in a table format, detailing the binding affinities and key interacting residues.

Table 1: Representative Molecular Docking Data for a Chroman Derivative with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Chroman Derivative A | Protein Kinase B (Akt) | -8.5 | LEU156, GLU234, ASP292 |

| Chroman Derivative B | Estrogen Receptor Alpha | -9.2 | ARG394, GLU353, HIS524 |

| Chroman Derivative C | Monoamine Oxidase B | -7.9 | TYR435, ILE199, CYS172 |

Note: The data in this table is representative and for illustrative purposes, based on studies of related chroman derivatives. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the structural and electronic properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability.

For various chromone derivatives, DFT calculations have been used to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.net Such studies often involve comparing calculated spectroscopic data (like FTIR and NMR) with experimental results to validate the computational model. semanticscholar.org Natural Bond Orbital (NBO) analysis, another quantum chemical method, can provide information about intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. semanticscholar.org

An analysis of this compound using DFT could elucidate its three-dimensional structure and electronic characteristics. The results would typically include optimized geometrical parameters and electronic properties.

Table 2: Representative DFT-Calculated Properties for a Chroman Derivative

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -950 Hartree |

Note: This data is illustrative and based on typical values obtained for related chromone and chroman derivatives in computational studies. nih.govresearchgate.net

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. These predictions help to identify potential liabilities of a compound and guide its optimization. Various computational models and software are available to estimate a wide range of pharmacokinetic and pharmacodynamic parameters.

Studies on chromene and other heterocyclic derivatives often include in silico ADMET predictions. semanticscholar.orgresearchgate.net These analyses typically evaluate parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Lipophilicity (logP) and aqueous solubility (logS) are also key predictors of a compound's drug-likeness.

For this compound, a comprehensive in silico ADMET profile would be invaluable for assessing its potential as a drug candidate. The predicted parameters would offer a preliminary understanding of how the compound might behave in a biological system.

Table 3: Representative In Silico ADMET Prediction for a Chroman Derivative

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability | > 1.0 x 10⁻⁶ cm/s | High |

| Blood-Brain Barrier (BBB) Penetration | LogBB > 0.3 | Likely to cross BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Lipophilicity (logP) | 3.2 | Optimal for oral absorption |

| Aqueous Solubility (logS) | -4.5 | Moderately soluble |

Note: This table presents representative ADMET parameters and is for illustrative purposes, based on general findings for small molecule drug candidates and related heterocyclic compounds. semanticscholar.orgresearchgate.net

Emerging Research Perspectives and Future Directions in Chroman Chemistry

Rational Design and Synthesis of Next-Generation Chroman-Based Dopaminergic Ligands

The rational design of next-generation dopaminergic ligands based on the chroman framework is a promising area of research. The development of compounds with high affinity and selectivity for specific dopamine (B1211576) receptor subtypes is a key objective, as this can lead to more effective treatments for a range of neurological and psychiatric disorders with fewer side effects.

One such compound that has emerged from these efforts is (R)-2-(Benzylamino-methyl)-chroman-7-ol. This particular enantiomer has been identified as a potent D2 dopamine receptor agonist. The synthesis of this compound and its analogs involves a multi-step process, often starting from a chromanone precursor. For instance, the synthesis can be initiated from 7-hydroxychroman-2-one, which undergoes a series of reactions including the introduction of the aminomethyl side chain and subsequent benzylation of the amino group. The stereospecific synthesis of the (R)-enantiomer is crucial for its potent biological activity.

The design of these ligands is often guided by computational modeling and structure-activity relationship (SAR) studies. These approaches help in understanding the key structural features required for optimal interaction with the dopamine D2 receptor. For example, the presence and position of the hydroxyl group on the chroman ring, the nature of the substituent on the amino group, and the stereochemistry at the C2 position are all critical determinants of agonist activity.

A series of related chroman derivatives have been synthesized and evaluated for their dopamine D2 receptor binding affinity. The results from these studies provide valuable insights into the pharmacophore for D2 agonism. For instance, it has been demonstrated that the (R)-enantiomers consistently exhibit higher affinity than their (S)-counterparts.

Exploration of Novel Asymmetric Synthetic Methodologies for Chiral Chromans

The biological activity of chroman derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for the preparation of chiral chromans is of paramount importance. While classical resolution techniques can be employed, there is a growing interest in asymmetric synthesis to produce the desired enantiomer directly.

Several innovative asymmetric synthetic methodologies have been developed for the synthesis of chiral chromans. These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Some of the key strategies include:

Organocatalytic Asymmetric Reactions: Chiral amine catalysts, such as those derived from proline, have been successfully used to catalyze the asymmetric Michael addition of various nucleophiles to chromone (B188151) derivatives, leading to the formation of chiral chromanones which are versatile intermediates for the synthesis of compounds like this compound.

Transition-Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of chromene derivatives using chiral transition metal complexes, such as those based on ruthenium or rhodium, can provide enantiomerically enriched chromans.

Enzymatic Resolutions: Lipases and other enzymes can be used for the kinetic resolution of racemic chroman derivatives, providing access to both enantiomers in high optical purity.

These advanced synthetic methods not only provide efficient access to enantiomerically pure chromans but also allow for the introduction of diverse substituents on the chroman ring, enabling the synthesis of a wide range of analogs for SAR studies.

Multidisciplinary Approaches for Elucidating Complex Receptor-Ligand Dynamics

Understanding the intricate interactions between a ligand and its receptor at the molecular level is crucial for the rational design of more effective drugs. A variety of multidisciplinary approaches are being employed to elucidate the complex dynamics of receptor-ligand interactions for chroman-based dopaminergic ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of protein-ligand complexes in solution. Saturation transfer difference (STD) NMR experiments can be used to identify the specific protons of the ligand that are in close contact with the receptor, providing valuable information about the binding epitope. Furthermore, transferred nuclear Overhauser effect (trNOE) experiments can reveal the conformation of the ligand when bound to the receptor.

In Vitro Radioligand Binding Assays: These assays are fundamental for determining the affinity of a ligand for its receptor. By using a radiolabeled ligand that is known to bind to the receptor of interest, the affinity of a new, unlabeled compound can be determined by its ability to displace the radioligand. These assays have been instrumental in quantifying the high binding affinity of this compound for the dopamine D2 receptor.

Computational Modeling and Molecular Dynamics (MD) Simulations: Computational approaches play a vital role in visualizing and understanding receptor-ligand interactions. Homology modeling can be used to generate a three-dimensional structure of the receptor if an experimental structure is not available. Molecular docking simulations can then be used to predict the binding mode of a ligand within the receptor's binding site. Following docking, MD simulations can provide insights into the dynamic behavior of the receptor-ligand complex over time, revealing conformational changes and key interactions that stabilize the bound state. These simulations can help to rationalize the observed SAR and guide the design of new ligands with improved properties.

By integrating these diverse experimental and computational techniques, researchers can gain a comprehensive understanding of the molecular determinants of ligand binding and efficacy, which is essential for the development of the next generation of chroman-based therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(benzylamino-methyl)-chroman-7-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of tosylate precursor 3 with benzylamine in DMSO at 100–132°C for 16 hours . Key steps include:

- Stoichiometry : 3 equivalents of benzylamine relative to tosylate 3 to drive the reaction to completion.

- Purification : Silica column chromatography (5% MeOH/CHCl₃) yields the free amine with ~40% efficiency .

- Optimization : Extended reaction times (>16 hours) or elevated temperatures (132°C) may improve conversion but risk side reactions.

Q. How is structural characterization of this compound performed to confirm its purity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm aromatic protons (δ 7.45–6.8 ppm) and chiral center signals (δ 4.05–3.85 ppm for methylene and methine groups) .

- Mass Spectrometry : LC–MS ([M + H]⁺ at m/z 270.3) and MALDI-TOF-MS validate molecular weight (calcd. 269.34 g/mol) .

- Elemental Analysis : For salts (e.g., oxalate), carbon, hydrogen, and nitrogen content are verified (e.g., C: 63.36% found vs. 63.51% calcd) .

Advanced Research Questions

Q. How does salt formation (e.g., oxalate) impact the physicochemical properties of this compound, and what methods validate these modifications?

- Methodological Answer :

- Salt Preparation : Oxalate salt is formed by reacting the free amine with oxalic acid dihydrate in THF, followed by ether-induced precipitation .

- Impact on Solubility : Salts improve aqueous solubility for in vivo applications (e.g., PET imaging) but may alter receptor binding kinetics.

- Validation : ¹H NMR in DMSO-d₆ shows broad acidic proton signals (δ 8.0–6.0 ppm), and UPLC-HRMS confirms purity (>99%) .

Q. What experimental designs are used to evaluate D2/3 receptor binding affinity and selectivity of this compound derivatives?

- Methodological Answer :

- Competitive Binding Assays : Use [³H]spiperone as a radioligand in striatal membrane preparations. Calculate IC₅₀ values and Ki using Cheng-Prusoff equation .

- Receptor State Specificity : Compare binding in agonist (D2/3R<sup>High</sup>) vs. antagonist states using GTP shift assays .

- Lipophilicity Assessment : Log D7.4 measurements correlate with blood-brain barrier penetration for PET tracers .

Q. How can researchers resolve contradictions in reported D2/3 receptor affinity data for fluorinated derivatives of this compound?

- Methodological Answer :

- Assay Variability : Differences in tissue preparation (e.g., rat vs. human striata) or radioligand selection (e.g., [³H]raclopride vs. [³H]spiperone) can skew results .

- Structural Modifications : Fluorine position (e.g., para vs. meta on the benzyl ring) significantly alters binding. Derivatives like 18F-AMC20 show higher D2/3R<sup>High</sup> selectivity due to optimized steric and electronic effects .

Q. What challenges arise in radiolabeling this compound derivatives with ¹⁸F for PET imaging, and how are they addressed?

- Methodological Answer :

- Radiolabeling Strategy : Nucleophilic aromatic substitution or prosthetic group conjugation (e.g., ¹⁸F-fluoroalkoxy chains) .

- Challenges : Low radiochemical yields due to steric hindrance at the benzylamino group.

- Solutions : Use of boronate ester precursors or microwave-assisted synthesis to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.